Cas no 2171444-69-0 ((3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)

(3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a cyclobutyl side chain, which introduces conformational constraints, enhancing structural stability in peptide design. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS). Its hexanoic acid backbone provides improved solubility in organic solvents, optimizing coupling efficiency. This derivative is particularly valuable for incorporating sterically hindered residues into peptide sequences, enabling the study of structure-activity relationships. High purity and consistent performance make it suitable for research in medicinal chemistry and bioconjugation.
(3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid structure
2171444-69-0 structure
Product Name:(3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid
CAS No:2171444-69-0
MF:C28H34N2O5
MW:478.579967975616
CID:5961712
PubChem ID:165821575
Update Time:2025-05-20

(3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid
    • EN300-1581454
    • 2171444-69-0
    • (3R)-3-[2-cyclobutyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]hexanoic acid
    • Inchi: 1S/C28H34N2O5/c1-2-8-19(15-26(31)32)30-27(33)24(18-9-7-10-18)16-29-28(34)35-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h3-6,11-14,18-19,24-25H,2,7-10,15-17H2,1H3,(H,29,34)(H,30,33)(H,31,32)/t19-,24?/m1/s1
    • InChI Key: AUALIABPYXKVMH-PHSANKKPSA-N
    • SMILES: O=C(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CCC1)N[C@@H](CC(=O)O)CCC

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 12
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 105Ų

(3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid Pricemore >>

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Additional information on (3R)-3-2-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid

Chemical Compound CAS No. 2171444-69-0: (3R)-3-(2-cyclobutyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic Acid

The compound with CAS number 2171444-69-0, named as (3R)-3-(2-cyclobutyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid, is a complex organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique stereochemistry, as indicated by the "(3R)" designation, which refers to the configuration of the chiral center at the third carbon atom. The presence of a cyclobutyl group adds rigidity to the molecule, potentially influencing its pharmacokinetic properties and interactions with biological systems.

The structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group, which is a well-known protecting group in peptide synthesis. This group plays a crucial role in controlling the reactivity of the amino group during synthetic processes. Recent studies have highlighted the importance of such protecting groups in optimizing the efficiency of peptide coupling reactions, particularly in solid-phase synthesis. The integration of the Fmoc group into this compound underscores its potential application in advanced drug delivery systems and bioconjugate chemistry.

The hexanoic acid moiety at the terminus of the molecule introduces a hydrophilic character, which could enhance solubility and bioavailability when used in therapeutic contexts. This feature is particularly advantageous in drug design, where balancing hydrophilicity and lipophilicity is critical for achieving optimal pharmacokinetic profiles. Furthermore, the propanamide segment contributes to the molecule's ability to form hydrogen bonds, which can be essential for interactions with target proteins or enzymes.

Recent research has focused on leveraging chiral compounds like this one to develop enantioselective catalysts for industrial applications. The (3R) configuration of this compound makes it a promising candidate for asymmetric catalysis, where high enantioselectivity is required. For instance, studies have demonstrated that such chiral molecules can significantly improve the yield and enantiomeric excess in reactions involving ketone reductions or epoxidation processes.

In addition to its catalytic applications, this compound has shown potential in biotechnology as a component of self-assembling peptides. These peptides can form nanofibers or hydrogels, which are valuable in tissue engineering and regenerative medicine. The combination of the Fmoc group and the cyclobutyl moiety provides unique structural features that enhance the stability and functionality of these self-assembled materials.

The synthesis of this compound involves multi-step processes that require precise control over stereochemistry and functional group compatibility. Key steps include Friedel-Crafts alkylation for introducing the cyclobutyl group and peptide coupling techniques for attaching the Fmoc moiety. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and scalable production methods for such complex molecules.

In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain proteases, making it a candidate for further exploration as a potential therapeutic agent. Its ability to modulate enzyme activity without causing significant cytotoxicity positions it as a promising lead compound in drug discovery pipelines.

The integration of advanced computational tools has significantly enhanced our understanding of this compound's properties. Molecular dynamics simulations have provided insights into its conformational flexibility and binding affinities with target proteins. These computational studies complement experimental data, facilitating rational design strategies for optimizing its bioactivity and pharmacokinetic profiles.

In conclusion, CAS No. 2171444-69-0 represents a versatile and innovative molecule with applications spanning from catalysis to biotechnology. Its unique structural features and stereochemical properties make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of cutting-edge chemical innovation.

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